N-(4-hydroxyphényl)-4-méthylbenzènesulfonamide

Vue d'ensemble

Description

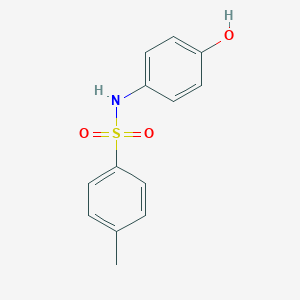

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylbenzenesulfonamide group

Applications De Recherche Scientifique

Chemistry

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable in the study of biological pathways and mechanisms.

Medicine

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide has potential therapeutic applications. It is investigated for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mécanisme D'action

Target of Action

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, also known as Fenretinide, is a synthetic retinoid derivative . It primarily targets several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . Fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Mode of Action

Fenretinide inhibits the growth of cancer cells by inducing apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

Fenretinide affects several biochemical pathways. It inhibits the activities of stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1) in cells . It also inhibits the pigment synthesis, specifically the catalysis of the 4-hydroxyphenyl pyruvate dioxygenase (HPPD) enzyme .

Pharmacokinetics

Less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces, and most of the radioactivity is eliminated in the feces .

Result of Action

The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis . This leads to the death of cancer cells, making Fenretinide an attractive candidate for cancer chemoprevention .

Action Environment

The action of Fenretinide can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the storage and handling conditions of Fenretinide can significantly affect its action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Sulfonation Reaction:

Industrial Production Methods

In industrial settings, the production of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives

Reduction: Corresponding amines

Substitution: Nitro or halogenated derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

N-(4-hydroxyphenyl)benzenesulfonamide: Similar structure but lacks the methyl group, affecting its reactivity and applications.

N-(4-hydroxyphenyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom, which can influence its chemical behavior and biological activity.

Uniqueness

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both a hydroxyphenyl group and a methylbenzenesulfonamide group. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for diverse applications in research and industry.

Activité Biologique

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential analgesic effects, and mechanisms of action.

Overview of N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound characterized by a hydroxyphenyl group and a methyl group attached to the benzene ring. Its structural formula can be represented as follows:

1. Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide and its derivatives. The compound has shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Klebsiella pneumoniae | 14 |

| Candida albicans | 12 |

| Aspergillus niger | 10 |

The antimicrobial activity was evaluated using the disk diffusion method, where the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

2. Analgesic Properties

Recent investigations into the analgesic properties of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide have revealed its potential as a non-hepatotoxic analgesic agent. In vivo studies demonstrated that this compound could reduce pain without the hepatotoxic effects commonly associated with traditional analgesics like acetaminophen.

Case Study: Analgesic Efficacy in Animal Models

In a study involving mice, the administration of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide resulted in a significant reduction in pain scores compared to control groups treated with acetaminophen. Liver function tests indicated minimal impact on liver enzymes, suggesting reduced hepatotoxicity .

The biological activity of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide can be attributed to several mechanisms:

- Inhibition of Dihydropteroate Synthase (DHPS) : Similar to other sulfonamides, this compound may inhibit DHPS, an enzyme critical for bacterial folate synthesis, thereby exerting its antimicrobial effects .

- Interaction with Pain Pathways : The analgesic effects may be mediated through interactions with cannabinoid receptors and transient receptor potential channels, which are pivotal in pain modulation .

Research Findings and Future Directions

Research continues to explore the full spectrum of biological activities associated with N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide. Recent findings indicate promising avenues for further investigation:

- Formulation Development : Optimizing delivery methods to enhance bioavailability and therapeutic efficacy.

- Combination Therapies : Assessing synergistic effects when used in conjunction with other antimicrobial agents or analgesics.

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOBYFRCKHKXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150793 | |

| Record name | N-(4-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-43-6 | |

| Record name | N-(4-Hydroxyphenyl)-p-toluenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Hydroxyphenyl)-p-toluenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1146-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Hydroxyphenyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Hydroxyphenyl)-p-toluenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2BKH6ZHT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.